N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide
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Overview
Description
N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a chromen-6-yl core substituted with a phenylmethoxy group, a methylsulfonylphenyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-6-yl Core: The chromen-6-yl core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via an etherification reaction using phenol and a suitable alkylating agent like methyl iodide.
Attachment of the Methylsulfonylphenyl Group: This step involves a sulfonation reaction where a phenyl group is substituted with a methylsulfonyl group using reagents like methylsulfonyl chloride.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs.
Biological Studies: It is studied for its antimicrobial properties, particularly against strains of MRSA, E. coli, and K.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide can be compared with other similar compounds:
Celecoxib: Another selective COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Indomethacin: A non-selective COX inhibitor with broader anti-inflammatory effects but more gastrointestinal side effects.
List of Similar Compounds
- Celecoxib
- Rofecoxib
- Indomethacin
Properties
Molecular Formula |
C25H21NO6S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide |
InChI |
InChI=1S/C25H21NO6S/c1-16(27)26-19-10-13-22-21(14-19)23(28)25(31-15-17-6-4-3-5-7-17)24(32-22)18-8-11-20(12-9-18)33(2,29)30/h3-14H,15H2,1-2H3,(H,26,27) |
InChI Key |
BPVNGDOAWPZKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
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